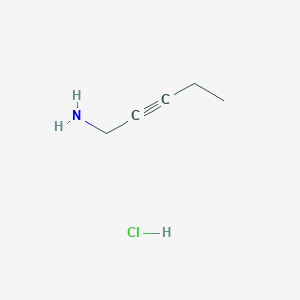
Pent-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-yn-1-amine hydrochloride is an organic compound that belongs to the class of alkynes and amines. It is characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yn-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of pent-2-yne with ammonia in the presence of a catalyst. Another method includes the reduction of pent-2-yn-1-nitrile using hydrogen gas and a metal catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Pent-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of pent-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-amine: Similar structure but with the triple bond at a different position.
Propargylamine: Contains a triple bond and an amine group but with a shorter carbon chain.
But-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness
Pent-2-yn-1-amine hydrochloride is unique due to its specific positioning of the triple bond and amine group, which imparts distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
pent-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2,5-6H2,1H3;1H |
InChI Key |
UQHVVDFZWOHWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















